(S)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid
Overview
Description
(S)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid typically involves the protection of the amino group of 2-cyclopentylacetic acid with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored for the efficient and sustainable synthesis of Boc-protected compounds, which could be applied to the production of this compound .
Chemical Reactions Analysis
Types of Reactions
(S)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid can undergo various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions using reagents such as trifluoroacetic acid (TFA) or oxalyl chloride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming new amide or peptide bonds.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) or oxalyl chloride in methanol at room temperature.
Substitution: Coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base.
Major Products Formed
Deprotection: The major product is the free amine, 2-cyclopentylacetic acid.
Substitution: Formation of amides or peptides depending on the reactants used.
Scientific Research Applications
(S)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: Employed in the preparation of complex molecules where protection of the amino group is necessary.
Biological Studies: Utilized in the study of enzyme-substrate interactions and protein modifications.
Mechanism of Action
The mechanism of action for (S)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid primarily involves the protection and deprotection of the amino group. The Boc group stabilizes the amino group, preventing it from participating in unwanted reactions. Upon deprotection, the free amine can interact with various molecular targets, facilitating the formation of desired products in synthetic processes .
Comparison with Similar Compounds
Similar Compounds
N-Boc-amino acids: Similar in structure but with different side chains.
tert-Butyl esters: Compounds where the Boc group is attached to different functional groups.
Uniqueness
(S)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid is unique due to its specific structure, which combines the Boc-protected amino group with a cyclopentylacetic acid moiety. This combination provides distinct reactivity and stability, making it valuable in specialized synthetic applications .
Properties
IUPAC Name |
(2S)-2-cyclopentyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-9(10(14)15)8-6-4-5-7-8/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBSJQVRMQOLSAT-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1CCCC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](C1CCCC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40427277 | |
Record name | (2S)-[(tert-Butoxycarbonyl)amino](cyclopentyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40427277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109183-72-4 | |
Record name | (2S)-[(tert-Butoxycarbonyl)amino](cyclopentyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40427277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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